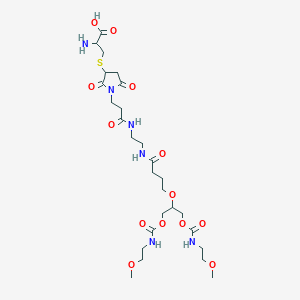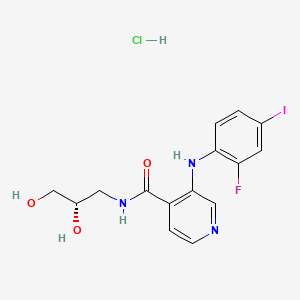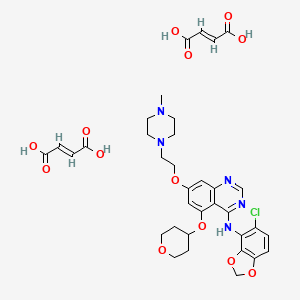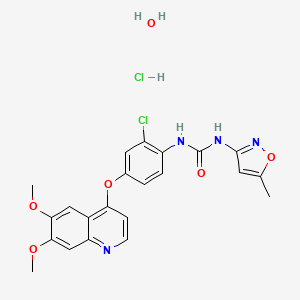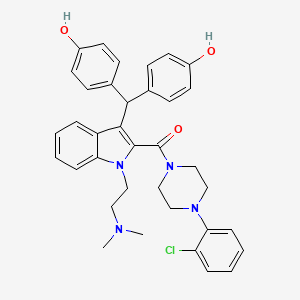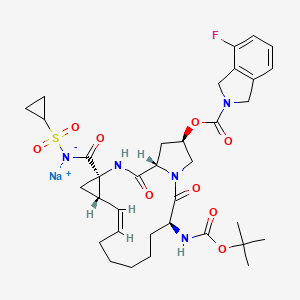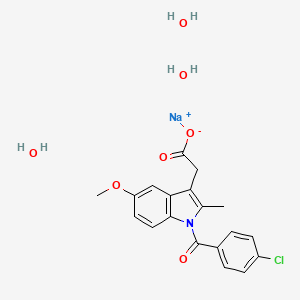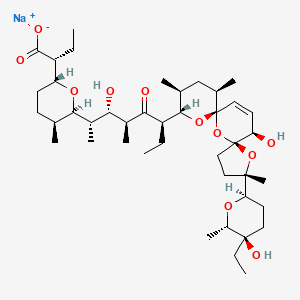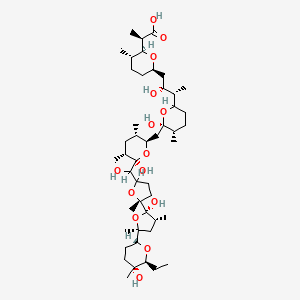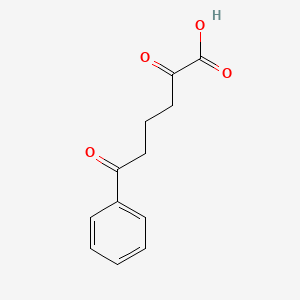
2,6-Dioxo-6-phenylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dioxo-6-phenylhexanoic acid is a dioxo monocarboxylic acid consisting of 6-phenylhexanoic acid having the two oxo groups at the 2- and 6-positions. It derives from a hexanoic acid. It is a conjugate acid of a 2,6-dioxo-6-phenylhexanoate.
Aplicaciones Científicas De Investigación
Enantiomeric Separation and Enzyme Inhibition
2,4-Dioxo-5-acetamido-6-phenylhexanoic acid, closely related to 2,6-dioxo-6-phenylhexanoic acid, is a potent inhibitor for peptidylamidoglycolate lyase (PGL), an enzyme crucial in carboxyl-terminal amidation of biological peptides. High-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs) has been used to separate its enantiomers, crucial for synthesizing the inhibitor in its active form (Feng & May, 2001).
Microbial Synthesis of Biopolymers
Research has demonstrated the microbial synthesis of poly(beta-hydroxyalkanoates) bearing phenyl groups using aromatic fatty acids like 6-phenylhexanoic acid. This process, conducted in a beta-oxidation mutant of Pseudomonas putida, leads to polymers with potential biodegradable and biomedical applications (Abraham et al., 2001).
Chemical and Electrochemical Characterization
A novel quinoxaline carboxylic acid derivative, structurally related to 2,6-dioxo-6-phenylhexanoic acid, has been studied for its redox behavior using electrochemical techniques. This research helps understand the compound's thermodynamic and electrochemical properties, facilitating its characterization and potential applications (Shah et al., 2014).
Hydrophobic and Flexible Structural Elements
6-Aminohexanoic acid, a compound with similarities to 2,6-dioxo-6-phenylhexanoic acid, has been identified as significant in the synthesis of modified peptides and in the polyamide synthetic fibers industry. Its role as a linker in various biologically active structures emphasizes its utility in a range of chemical and industrial applications (Markowska et al., 2021).
Solubility Enhancement in Nanotechnology
Research has shown that carboxylic acid-functionalized single-wall carbon nanotubes can be solubilized in water over a wide pH range by modifying their hydrocarbon side chain length. The use of 6-aminohexanoic acid derivatives in this context demonstrates the potential for enhancing solubility in various pH conditions, which is crucial for applications in nanotechnology and material science (Zeng et al., 2005).
Propiedades
Nombre del producto |
2,6-Dioxo-6-phenylhexanoic acid |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2,6-dioxo-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H12O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-3,5-6H,4,7-8H2,(H,15,16) |
Clave InChI |
WHAWELFEJQCZFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



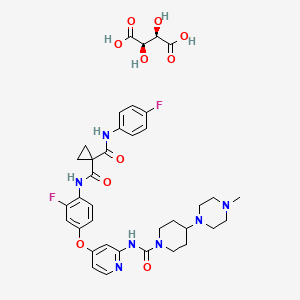
![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)
![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)
